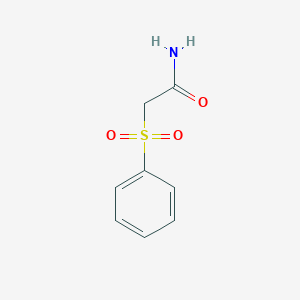

2-(Benzenesulfonyl)acetamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(benzenesulfonyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYNWTGTRVZBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365241 | |

| Record name | 2-(benzenesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35008-50-5 | |

| Record name | 2-(benzenesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Reaction Pathways of 2 Benzenesulfonyl Acetamide

Established Synthetic Routes for 2-(Benzenesulfonyl)acetamide and its Analogs

The construction of the this compound framework can be achieved through several established synthetic pathways. These routes often involve the sequential assembly of the benzenesulfonyl and acetamide (B32628) moieties through carefully planned multi-step sequences. nih.gov

Multi-step Organic Synthesis Approaches

Multi-step synthesis is a cornerstone for the preparation of complex organic molecules like this compound and its derivatives, allowing for the precise installation of functional groups. nih.gov A common strategy involves the initial synthesis of key intermediates, which are then coupled in subsequent steps. For instance, a multi-step approach to an analog of this compound involves the initial formation of a piperidine (B6355638) core, followed by the introduction of a tosyl group (a substituted benzenesulfonyl group), and finally, coupling with a fluorinated and trifluoromethylated benzene (B151609) ring. rsc.org

A representative multi-step synthesis for a derivative, N-(substituted)-2-{5-[1-(phenylsulfonyl)piperidin-3-yl]-1,3,4-oxadiazol-2-ylthio}acetamide, begins with the reaction of benzenesulfonyl chloride with ethyl piperidine-3-carboxylate. The resulting product is then reacted with hydrazine (B178648). In a subsequent step, this intermediate undergoes a reaction with potassium hydroxide (B78521) and carbon disulfide. The final hybrids are synthesized by combining this piperidine-based oxadiazole with various acetamide electrophiles. chemicalbook.com This modular approach allows for the generation of a diverse library of compounds for biological screening.

Another multi-step synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which contains a related structural motif, involves the protection of the amino group of 2-amino-6-bromobenzothiazole (B93375) via acylation. This is followed by a Palladium-catalyzed Suzuki cross-coupling reaction with various arylboronic acids or their pinacol (B44631) esters. organic-chemistry.org This highlights how protecting group strategies are integrated into multi-step sequences to enhance yields and achieve the desired regioselectivity. organic-chemistry.org

Amidation Reactions Involving Sulfonamide Precursors

Amidation reactions are fundamental to the synthesis of this compound. One direct approach involves the amidation of benzenesulfonylacetic acid or its activated derivatives. The carboxylic acid can be converted to a more reactive species, such as an acid chloride or ester, which then readily reacts with an amine source, like ammonia (B1221849) or an amine equivalent, to form the final acetamide product. rsc.org The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with N-hydroxybenzotriazole (HOBt) is a common practice to facilitate the formation of the amide bond between a carboxylic acid intermediate and an amine. catalyticamidation.info

In the synthesis of related N-substituted acetamide derivatives, the amidation of aldehydes with amine hydrochloride salts can be achieved using a copper catalyst and an oxidant. catalyticamidation.info Furthermore, catalytic amidation of carboxylic acids with organo-cyanamides, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), presents a modern and efficient method for amide bond formation. chemicalbook.com These catalytic methods offer milder reaction conditions and broader substrate scope compared to traditional approaches. libretexts.orgresearchgate.net

Reaction of Benzenesulfonyl Chloride with Amine Intermediates

A primary and widely utilized method for the synthesis of sulfonamides is the reaction of benzenesulfonyl chloride with a suitable amine intermediate. nih.govnih.gov Benzenesulfonyl chloride, a commercially available and highly electrophilic reagent, readily reacts with primary or secondary amines to form the sulfonamide linkage with the concurrent loss of hydrogen chloride. nih.govnih.gov

In the context of synthesizing this compound, the key amine intermediate would be 2-aminoacetamide (glycinamide). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium carbonate, to neutralize the HCl byproduct and drive the reaction to completion. researchgate.netresearchgate.net For example, the synthesis of N-(piperidin-1-yl)benzenesulfonamide, a related sulfonamide, is achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine (B145804) in an aqueous medium with pH control. researchgate.net Similarly, the reaction of benzenesulfonyl chloride with various substituted anilines proceeds efficiently to yield the corresponding sulfonamides. researchgate.net

The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives also employs this fundamental reaction. Initially, benzenesulfonyl chloride is reacted with 1-aminopiperidine to form the parent sulfonamide, which is then further functionalized. thieme-connect.com

Cyclization Reactions for Moiety Formation

While this compound itself is an acyclic molecule, the synthesis of its constituent moieties or more complex derivatives containing this core structure can involve cyclization reactions. For instance, the benzothiazole (B30560) ring in analogs like 2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is formed through the cyclization of 2-aminothiophenol (B119425) with an appropriate electrophile. patsnap.com

The synthesis of the precursor, benzenesulfonyl chloride, can be achieved by the chlorosulfonation of benzene. nih.gov The acetamide moiety precursor, 2-aminoacetamide hydrochloride (glycinamide hydrochloride), can be prepared by methods such as the chloroacetamide method or the methyl chloroacetate (B1199739) method. jst.go.jp One specific preparation involves reacting chloroacetyl chloride with ammonia in an alcohol solvent. researchgate.net

Acetylation Reactions in Terminal Synthesis Steps

Acetylation is a key terminal step in several synthetic routes to introduce the acetamide functionality. One prominent example is the N-acylation of a sulfonamide. For instance, N-(phenylsulfonyl)acetamide can be prepared by treating a suspension of benzenesulfonamide (B165840) with acetic anhydride (B1165640) in the presence of a catalytic amount of titanium tetrachloride (TiCl₄). chemicalbook.com Similarly, the reaction of Sodium N-chloro-p-toluenesulfonamide (chloramine-T) with excess acetyl chloride in water and methylene (B1212753) chloride at room temperature yields N-acetyl-4-methyl-benzenesulfonamide in high yield. The proposed mechanism suggests a rapid N-acylation of the sulfonamide via the highly reactive acetyl chloride.

In a different approach, the acetylation can be performed on an aniline (B41778) derivative prior to other transformations. For example, in the synthesis of N-phenyl-acetamide sulfonamide derivatives, aniline is first acetylated with acetic anhydride to produce acetanilide. This is followed by a regioselective electrophilic aromatic substitution with chlorosulfonic acid. researchgate.net This strategy utilizes the acetyl group as a protecting group for the amine functionality during the subsequent sulfonation step.

A two-step strategy for synthesizing N-(2-acetylphenyl)benzenesulfonamide involves the initial synthesis of N-phenylbenzenesulfonamide, followed by a Friedel-Crafts acetylation of the phenyl ring.

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound derivatives has benefited from various catalytic approaches, particularly for the formation of the crucial amide and sulfonamide bonds.

Lewis acids such as BF₃·Et₂O, ZnCl₂, MoCl₅, and TiCl₄ have been shown to efficiently catalyze the N-acylation of sulfonamides with carboxylic acid anhydrides under solvent-free conditions. chemicalbook.com Bismuth(III) salts, including BiCl₃ and Bi(OTf)₃, also serve as effective catalysts for the N-acylation of sulfonamides with both carboxylic acid chlorides and anhydrides.

For the formation of the amide bond from carboxylic acids and amines, boronic acid catalysts have been employed. libretexts.org These reactions often proceed via the formation of bridged B-X-B units that activate the carboxylic acid. libretexts.org Formamide catalysis, using formylpyrrolidine (FPyr), has also been developed for the conversion of carboxylic acids into amides, proceeding through an acid chloride intermediate generated using trichlorotriazine (B8581814) (TCT). patsnap.com

Copper-catalyzed reactions are also prominent. For example, the amidation of aldehydes with amine hydrochloride salts can be achieved using copper sulfate (B86663) or copper(I) oxide as a catalyst. catalyticamidation.info Palladium catalysts are instrumental in cross-coupling reactions to build more complex derivatives, such as the Suzuki coupling used in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. organic-chemistry.org

The following table summarizes various catalytic approaches used in the synthesis of derivatives related to this compound.

| Catalyst/Catalytic System | Reaction Type | Substrates | Product Type | Yield (%) | Reference |

| Titanium tetrachloride (TiCl₄) | N-Acylation | Benzenesulfonamide, Acetic anhydride | N-(phenylsulfonyl)acetamide | - | chemicalbook.com |

| Zinc Chloride (ZnCl₂) | N-Acylation | Sulfonamides, Carboxylic acid anhydrides | N-acylsulfonamides | Good | chemicalbook.com |

| Bismuth(III) salts (BiCl₃, Bi(OTf)₃) | N-Acylation | Sulfonamides, Carboxylic acid chlorides/anhydrides | N-acylsulfonamides | Good to Excellent | |

| Boronic Acids | Amidation | Carboxylic acids, Amines | Amides | - | libretexts.org |

| Formylpyrrolidine (FPyr) / TCT | Amidation | Carboxylic acids, Amines | Amides | up to 91% | patsnap.com |

| Copper sulfate (CuSO₄) | Oxidative Amidation | Aldehydes, Amine hydrochlorides | Amides | Good | catalyticamidation.info |

| Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | Suzuki Coupling | N-(6-bromobenzo[d]thiazol-2-yl)acetamide, Arylboronic acids/esters | N-(6-arylbenzo[d]thiazol-2-yl)acetamides | 80-85% | organic-chemistry.org |

Application of Catalysts in Multicomponent Reactions (MCRs) for Sulfonamides

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov The use of catalysts in these reactions is crucial for the synthesis of sulfonamides, a class of compounds to which this compound belongs. nih.govfrontiersin.org

Recent advancements have highlighted the use of various metal catalysts to facilitate the synthesis of sulfonamides. researchgate.net For instance, a palladium-catalyzed three-component reaction involving aryl bromides, primary or secondary amines, and potassium metabisulfite (B1197395) (K2S2O5) has been developed for producing a diverse range of sulfonamides. thieme-connect.com Copper-catalyzed reactions have also proven effective for the oxidative coupling of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) with hydrazine and amines, yielding sulfonamides under mild conditions. thieme-connect.com Furthermore, rhodium(III) has been used to catalyze one-pot, three-component reactions to synthesize isoquinoline (B145761) derivatives. frontiersin.org In a move towards more sustainable chemistry, simple calcium catalysts have been developed as a less toxic and more cost-effective alternative to precious metal catalysts for synthesizing bicyclic sulfonamides. frontiersin.org

A notable MCR for producing β-sulfonyl amides involves the reaction of styrenes, aryldiazonium tetrafluoroborates, sulfur dioxide, nitriles, and water, facilitated by a photocatalyst under visible light. acs.org Another environmentally friendly approach describes a three-component reaction of a zwitterion (generated from dialkyl acetylenedicarboxylate (B1228247) and an isocyanide) with a sulfonamide in water, without the need for any activation, to produce ketenimine sulfonamide derivatives. nih.govrsc.org

Influence of Catalyst Type on Reaction Pathway Selectivity

The choice of catalyst significantly directs the selectivity of reaction pathways in sulfonamide synthesis. Different catalysts can lead to different products or favor specific reaction mechanisms. For example, in the N-alkylation of sulfonamides with alcohols, a mesoporous zeolite beta (HBeta-M) catalyst with strong acidity demonstrated high intrinsic activity. acs.org This catalyst was found to facilitate two parallel reaction routes, with the reaction of dibenzhydryl ether with p-toluenesulfonamide (B41071) being the predominant pathway for forming the target product with high selectivity. acs.org

The selectivity is also evident in palladium-catalyzed reactions. The use of a palladium catalyst with Na2HPO4 as a base resulted in a 71% yield of the desired sulfonamide product, minimizing the formation of desulfonylated byproducts. researchgate.net The absence of the palladium catalyst resulted in no product formation, highlighting its critical role in the reaction. researchgate.net

N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts that activate substrates through hydrogen bonding, offering mild reaction conditions and high yields for a variety of sulfonamide compounds. thieme-connect.com Additionally, proline sulfonamide-based organocatalysts have shown promise. For instance, a second-generation catalyst, Hua Cat-II, provided improved enantioselectivity in the Yamada-Otani reaction, which is attributed to the electron-withdrawing effect of a substituent on the aryl sulfonamide. nih.gov

Green Chemistry Principles in Catalyzed Synthesis of this compound Analogs

Green chemistry principles are increasingly being integrated into the synthesis of sulfonamides to reduce environmental impact. imist.mascispace.com These principles focus on waste prevention, atom economy, use of safer chemicals and solvents, energy efficiency, and the use of renewable feedstocks and catalysts. acs.orgnih.gov

One of the core tenets of green chemistry is maximizing "atom economy," which seeks to incorporate the maximum number of atoms from the reactants into the final product. acs.org MCRs are inherently atom-economical. nih.gov The development of solvent-free and catalyst-free reaction conditions, such as the synthesis of N-sulfonyl formamidines from an amine, a sulfonyl azide, and a terminal ynone, exemplifies the application of these principles. researchgate.net Similarly, mechanochemical methods, which use mechanical force to induce reactions, offer a solvent-free alternative for synthesizing N-sulfonyl amidines. researchgate.net

The use of water as a solvent, as seen in the synthesis of ketenimine sulfonamide derivatives, is another green approach that avoids hazardous organic solvents. nih.govrsc.org Furthermore, the development of biodegradable and reusable catalysts, such as certain enzymes and simple metal catalysts like calcium, aligns with the goal of reducing waste and environmental harm. frontiersin.orgscispace.com The shift from stoichiometric reagents to catalytic ones is a fundamental aspect of green chemistry, as it minimizes waste generation. acs.org

Reaction Conditions and Optimization Strategies

The yield and purity of this compound and its analogs are highly dependent on the reaction conditions, which can be optimized to improve the efficiency of the synthesis.

Temperature and Solvent Effects on Reaction Yields and Purity

Temperature is a critical parameter in the synthesis of sulfonamides. For instance, in the sulfonylation of N,N-diethylacetamide, the reaction is typically conducted at a temperature range of 0–25°C to minimize side reactions. Similarly, during the synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide, the reaction mixture is initially stirred at 0°C for one hour before being allowed to warm to room temperature. rsc.org In some cases, higher temperatures are necessary. For example, the hydrolysis of an acetamide group can be carried out at 75°C overnight or under reflux at 100°C for several hours.

The choice of solvent also plays a significant role. Polar aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) are often preferred because they can enhance nucleophilicity and stabilize intermediates. For example, DCM is a common solvent for sulfonylation reactions. vulcanchem.com In some syntheses, a combination of solvents is used. For instance, the hydrolysis of an acetamide can be performed in a mixture of ethanol (B145695) and water or ethanol and concentrated HCl. The following table summarizes the effects of different solvents on various reaction steps in sulfonamide synthesis.

| Reaction Step | Preferred Solvents | Advantages |

| Sulfonylation | Dichloromethane, Chloroform | Good solubility of reactants, controlled reaction |

| Nitro Reduction | Ethanol, Methanol | Good solubility, facilitates reduction |

| Acetamide Hydrolysis | Ethanol/Water, Aqueous HCl | Promotes hydrolysis |

This table illustrates the impact of solvent choice on different stages of sulfonamide synthesis.

Role of Bases and Activators in Reaction Mechanisms

Bases and activators are essential components in many sulfonamide synthesis reactions. Bases are typically used to neutralize acidic byproducts, thereby driving the reaction to completion. ajchem-b.com Common bases include triethylamine (B128534), pyridine, sodium acetate, and potassium carbonate. rsc.orgvulcanchem.com For instance, in the reaction of 5-aminobenzothiazole with chloroacetyl chloride, triethylamine is used to neutralize the HCl generated. vulcanchem.com

Activators, on the other hand, enhance the reactivity of certain functional groups. For example, in the synthesis of 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to improve reaction efficiency. vulcanchem.com Another example is the use of calcium triflimide [Ca(NTf2)2] as a Lewis acid to activate sulfonyl fluorides for nucleophilic addition with amines, enabling the synthesis of sulfonamides under mild conditions. nih.gov The absence of such a Lewis acid often results in little to no product formation, underscoring its crucial role. nih.gov

Advanced Synthetic Techniques for Derivatization

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, which can be useful for analysis or for creating analogs with enhanced biological activity. Common derivatization methods for compounds containing amine, alcohol, and carboxylic acid functional groups, which are relevant to this compound and its derivatives, include silylation, acylation, and alkylation. libretexts.orgnih.gov

In the context of sulfonamides, derivatization can be achieved through various reactions. For example, the acetamide group in this compound can undergo acylation reactions with electrophiles to form more complex structures. smolecule.com The sulfonamide nitrogen can be alkylated using different electrophiles in the presence of a base like sodium hydride in DMF. who.int

Advanced techniques often focus on improving the efficiency and selectivity of these derivatization reactions. For instance, N-alkylation of sulfonamides can be achieved using alcohols as green alkylating agents under solvent-free conditions with manganese dioxide as a catalyst. organic-chemistry.org Another method involves the palladium-catalyzed three-component synthesis of arylmethylsulfonamide derivatives from sulfonamides, paraformaldehyde, and arylboronic acids. organic-chemistry.org

Furthermore, derivatization can be used to introduce specific functional groups to facilitate analysis. For example, adding a chromophore or fluorophore can enhance detection by UV-Vis absorption or fluorescence. researchgate.net Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to add a PFB group to carboxylic acids, alcohols, and sulfonamides, enhancing their response at an electron capture detector in gas chromatography. libretexts.org

Incorporation of Diverse Functional Groups via Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone for the synthesis and functionalization of this compound analogs. This class of reactions is instrumental in building the core structure and introducing a wide array of substituents, particularly in the preparation of N-substituted derivatives.

A prevalent synthetic strategy involves the acylation of an amine with an activated acetyl group, followed by the introduction of the sulfonyl moiety, or vice-versa. For instance, the synthesis of N-substituted 2-(benzenesulfonyl)acetamides often begins with the reaction of a primary or secondary amine with chloroacetyl chloride. This reaction forms an N-substituted-2-chloroacetamide intermediate. The chlorine atom, being a good leaving group, is then displaced by a nucleophile. In one such pathway, various 5-substituted benzothiazole-2-thiol derivatives undergo a bimolecular nucleophilic substitution (SN2) reaction with 2-chloro-N-arylacetamides in the presence of a base like potassium carbonate to yield the final thio-linked acetamide products. tandfonline.com

Another key nucleophilic substitution pathway is the reaction of N-(benzothiazole-2-yl)acetamides with various tetrazole-5-thiols. This proceeds via the nucleophilic attack of the thiol on 2-chloro-N-(benzothiazole-2-yl)acetamides to furnish N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives. scilit.com Similarly, the synthesis of novel amide derivatives can be achieved through the condensation of substituted 1,3-benzothiazol-2-yl phenyl methyl amines with chloroacetyl chloride. arabjchem.orgresearchgate.net

The benzenesulfonyl group itself is typically introduced via nucleophilic substitution using benzenesulfonyl chloride as the electrophile. smolecule.com Furthermore, palladium-catalyzed C-C coupling reactions, such as the Suzuki cross-coupling, have been employed to introduce aryl groups onto the benzothiazole ring of N-(6-bromobenzo[d]thiazol-2-yl)acetamide, showcasing a sophisticated use of coupling chemistry to diversify the core structure. mdpi.comnih.govresearchgate.net

Table 1: Examples of Nucleophilic Substitution in the Synthesis of Related Acetamides

| Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-N-arylacetamides | 5-Substituted benzothiazole-2-thiols | K₂CO₃, Acetone, Reflux | N-Aryl-2-((benzothiazol-2-yl)thio)acetamides | tandfonline.com |

| 2-Chloro-N-(benzothiazol-2-yl)acetamides | Tetrazole-5-thiols | - | N-(Benzothiazol-2-yl)-2-[(tetrazol-5-yl)thio]acetamides | scilit.com |

| Substituted 1,3-benzothiazol-2-yl phenyl methyl amines | Chloroacetyl chloride | - | N-Benzothiazole-2-yl-acetamides | arabjchem.orgresearchgate.net |

| N-(6-Bromobenzo[d]thiazol-2-yl)acetamide | Aryl boronic acids/esters | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 95°C | N-(6-Arylbenzo[d]thiazol-2-yl)acetamides | mdpi.comnih.gov |

Knoevenagel Condensation and Biginelli Reactions in Related Benzothiazole Syntheses

While not always directly involving this compound as a starting material, the Knoevenagel condensation and Biginelli reaction are powerful tools for constructing the heterocyclic systems, such as benzothiazoles, that are often coupled with the benzenesulfonyl acetamide moiety. rsc.orgjchr.org These reactions are fundamental in creating precursors and analogs that are vital in medicinal chemistry. rsc.orgresearcher.life

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. diva-portal.org This reaction is widely used for C-C bond formation. diva-portal.org In the context of benzothiazole synthesis, the Knoevenagel condensation of 2-cyanomethylbenzothiazole with various aromatic aldehydes is a known method to produce 3-aryl-2-(2-benzothiazolyl)-acrylonitriles. tandfonline.com Another relevant application is the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes, catalyzed by piperidine, to yield (E)-5-arylidenethiazolidine-2,4-diones. rsc.org These intermediates are valuable in the subsequent construction of more complex benzothiazole-containing structures. rsc.org It has been noted, however, that the weak electron-withdrawing ability of a simple benzothiazole ring can make Knoevenagel condensations challenging without further activation, such as the presence of additional electron-withdrawing groups or fusion with other heterocyclic rings like pyrazine. jst.go.jp

The Biginelli reaction is a multi-component reaction that efficiently produces dihydropyrimidones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), typically under acidic catalysis. acs.org This one-pot synthesis has gained significant attention for its ability to rapidly generate molecular diversity. researcher.lifetandfonline.com Its application has been extended to the synthesis of complex benzothiazole derivatives. For example, novel benzothiazolyl-pyrimidine-5-carboxamides have been synthesized via a one-pot Biginelli reaction involving a benzothiazolyloxobutanamide, a substituted aromatic benzaldehyde, and thiourea. rsc.org This demonstrates the utility of the Biginelli reaction in fusing the pyrimidine (B1678525) core, a key pharmacophore, with the benzothiazole scaffold. rsc.orgresearcher.life

Table 2: Application of Condensation Reactions in Related Heterocyclic Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product/Intermediate | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | 1,3-Thiazolidine-2,4-dione, Aromatic aldehydes | Piperidine, Ethanol | (E)-5-Arylidenethiazolidine-2,4-diones | rsc.org |

| Knoevenagel Condensation | 2-Cyanomethylbenzothiazole, Aromatic aldehydes | Base (e.g., piperidine) or catalyst-free reflux | 3-Aryl-2-(2-benzothiazolyl)-acrylonitriles | tandfonline.com |

| Biginelli Reaction | Benzothiazolyloxobutanamide, Aromatic benzaldehydes, Thiourea | One-pot classical reaction | Benzothiazolyl-pyrimidine-5-carboxamides | rsc.org |

Advanced Spectroscopic and Structural Characterization of 2 Benzenesulfonyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-(benzenesulfonyl)acetamide and its analogs, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the various proton environments within this compound and its derivatives. The chemical shifts (δ) are influenced by the electronic effects of neighboring functional groups, providing a fingerprint of the molecular structure.

For instance, in N-substituted acetamide (B32628) derivatives of azinane-bearing a 1,3,4-oxadiazole (B1194373) nucleus, the acetamoyl group protons present characteristic signals. A broad singlet for the -NH proton is typically observed around δ 8.60 ppm, while the methylene (B1212753) protons (-CH2-) of the acetamide moiety appear as a singlet at approximately δ 3.96 ppm. tjpr.org In derivatives like 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide, the acetamide methylene protons are observed as a singlet in the range of δ 3.4–3.6 ppm. vulcanchem.com The aromatic protons of the benzenesulfonyl group typically resonate as a multiplet between δ 7.5 and 7.9 ppm. vulcanchem.com

Similarly, for derivatives such as 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide, the NH proton of the amide group gives a signal at δ 8.26 ppm, and the methylene protons of the acetamide show a singlet at δ 3.18 ppm. orientjchem.org The aromatic protons on the benzenesulfonyl ring exhibit characteristic splitting patterns, often as doublets, depending on the substitution pattern. tjpr.orgorientjchem.org For example, in a 4-chlorobenzenesulfonyl group, the ortho-protons (H-2" & H-6") and meta-protons (H-3" & H-5") appear as distinct doublets. tjpr.org

Detailed ¹H-NMR data for representative derivatives are provided in the table below.

| Compound/Derivative | Functional Group | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

| N-substituted acetamide derivative of azinane | -NH (acetamoyl) | 8.60 | br. s | - | tjpr.org |

| -CH₂ (acetamoyl) | 3.96 | s | - | tjpr.org | |

| 2-(Benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide | -CH₂ (acetamide) | 3.4-3.6 | s | - | vulcanchem.com |

| Aromatic (benzenesulfonyl) | 7.5-7.9 | m | - | vulcanchem.com | |

| 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide | -NH (amide) | 8.26 | s | - | orientjchem.org |

| -CH₂ (acetamide) | 3.18 | s | - | orientjchem.org | |

| N-(2,6-dimethylphenyl)-2-(4-tosylpiperazin-1-yl) acetamide | -NH (amide) | 8.29 | s | - | orientjchem.org |

| -CH₂ (acetamide) | 3.167-3.162 | d | 2 | orientjchem.org | |

| N-phenyl-2-(phenylsulfanyl)acetamide | -CH₂ | 3.84 | s | - | nih.gov |

| -NH | 9.15 | s | - | nih.gov |

Table is based on data from multiple sources. tjpr.orgvulcanchem.comorientjchem.orgnih.gov

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal, and its chemical shift is indicative of its bonding environment. bhu.ac.inlibretexts.org

In derivatives of this compound, the carbonyl carbon of the acetamide group typically resonates in the downfield region of the spectrum, generally between δ 165 and 170 ppm. vulcanchem.com For example, in 2-(benzenesulfonyl)-N,N-diethylacetamide, this peak is observed in this range. In more complex derivatives like 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide, the carbonyl carbon appears at δ 167.60 ppm. orientjchem.org

The carbons of the benzenesulfonyl group and other aromatic rings appear in the typical aromatic region of δ 110-150 ppm. bhu.ac.in The specific shifts are influenced by the substituents on the rings. The methylene carbon of the acetamide group is typically found further upfield. For instance, in 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide, the methylene carbon signal is at δ 28.3 ppm. ekb.eg

A summary of characteristic ¹³C-NMR chemical shifts for derivatives of this compound is presented below.

| Compound/Derivative | Carbon Atom | Chemical Shift (δ ppm) | Reference |

| 2-(Benzenesulfonyl)-N,N-diethylacetamide | C=O (acetamide) | ~165-170 | |

| 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide | C=O (acetamide) | 167.60 | orientjchem.org |

| 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-(2,6-dimethylphenyl) acetamide | C=O (acetamide) | 167.73 | orientjchem.org |

| N-(2,6-dimethylphenyl)-2-(4-tosylpiperazin-1-yl) acetamide | C=O (acetamide) | 167.73 | orientjchem.org |

| 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide | -CH₂- | 28.3 | ekb.eg |

| C=O | 172.3 | ekb.eg | |

| 2-(Benzo[d]thiazol-2-ylthio)-N-(phenylsulfonyl) acetamide | -CH₂- | 37.2 | ekb.eg |

| Aromatic C-H | 123 | ekb.eg |

Table is based on data from multiple sources. orientjchem.orgekb.eg

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. uc.edu For this compound and its derivatives, IR spectra reveal characteristic absorption bands for the sulfonyl (S=O) and amide (C=O) groups.

The strong, asymmetric and symmetric stretching vibrations of the S=O group in the benzenesulfonyl moiety are typically observed in the ranges of 1315–1388 cm⁻¹ and 1140–1173 cm⁻¹, respectively. orientjchem.orgjtin.com.my The C=O stretching vibration of the acetamide group gives rise to a strong absorption band, generally between 1637 and 1700 cm⁻¹. tjpr.orgvulcanchem.com For example, in 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide, the S=O stretch is found at 1130–1150 cm⁻¹ and the C=O stretch at 1680–1700 cm⁻¹. vulcanchem.com

The N-H stretching vibration of the amide group is also observable, typically in the region of 3300–3412 cm⁻¹. ekb.egjtin.com.my The presence of these characteristic peaks in the IR spectrum provides strong evidence for the presence of the benzenesulfonylacetamide core structure.

Key IR absorption frequencies for derivatives of this compound are tabulated below.

| Compound/Derivative | Functional Group | Absorption Frequency (cm⁻¹) | Reference |

| 2-(Benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide | S=O (sulfonamide) | 1130-1150 | vulcanchem.com |

| C=O (acetamide) | 1680-1700 | vulcanchem.com | |

| N-substituted acetamide derivative of azinane | C=O (acetamoyl) | 1648 | tjpr.org |

| S=O (sulfamoyl) | 1385 | tjpr.org | |

| 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide | C=O | 1665.8 | orientjchem.org |

| S=O (asymmetric) | 1321.4 | orientjchem.org | |

| S=O (symmetric) | 1169.3 | orientjchem.org | |

| 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-(2,6-dimethylphenyl) acetamide | C=O | 1650.0 | orientjchem.org |

| S=O (asymmetric) | 1315.9 | orientjchem.org | |

| S=O (symmetric) | 1159.7 | orientjchem.org | |

| 2-(Benzo[d]thiazol-2-ylthio)-N-(phenylsulfonyl) acetamide | N-H | 3303 | ekb.eg |

| C=O | 1609 | ekb.eg | |

| S=O | 1310 | ekb.eg |

Table is based on data from multiple sources. tjpr.orgvulcanchem.comorientjchem.orgekb.eg

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). measurlabs.com In HRMS, the mass-to-charge ratio (m/z) is measured with high precision, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This high accuracy enables the calculation of a unique elemental formula, which is a powerful tool for confirming the identity of a newly synthesized compound. measurlabs.com

For derivatives of this compound, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ in the mass spectrum corresponds to the molecular weight of the compound. For instance, 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide shows a molecular ion peak [M+H]⁺ at m/z 341.4, which is consistent with its molecular formula C₁₅H₁₂N₂O₃S₂. vulcanchem.com Similarly, for 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide, the calculated m/z is 421.12, and the found value is 422.21 (M+1). orientjchem.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule.

The following table presents HRMS data for several derivatives of this compound.

| Compound/Derivative | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion | Reference |

| 2-(Benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide | C₁₅H₁₂N₂O₃S₂ | - | 341.4 | [M+H]⁺ | vulcanchem.com |

| 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide | - | 421.12 | 422.21 | M+1 | orientjchem.org |

| 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-(2,6-dimethylphenyl) acetamide | - | 465.07 | 468.16 | M+1 | orientjchem.org |

| N-(2,6-dimethylphenyl)-2-(4-tosylpiperazin-1-yl) acetamide | - | 401.18 | 402.26 | M+1 | orientjchem.org |

| 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide | C₈H₇BrClNO₃S | - | 312 | [M]⁺ | ekb.eg |

| 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(phenylsulfonyl)acetamide | C₁₅H₁₃N₃O₃S₂ | - | 347 | [M]⁺ | ekb.eg |

Table is based on data from multiple sources. vulcanchem.comorientjchem.orgekb.eg

X-ray Diffraction Crystallography in Determining Molecular and Supramolecular Structures

In related sulfonamide-quinoline hybrids, the conformation is often planar or near-planar, which facilitates π-π stacking interactions. vulcanchem.com For example, the dihedral angles between the quinoline (B57606) core and the benzenesulfonyl group in some analogs range from 4.4° to 10.8°. vulcanchem.com In the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, a related compound, the phenyl and acetamide groups are nearly coplanar, while the sulfanylbenzene group is almost perpendicular to this plane. nih.gov The torsion angles, such as Cphenyl—S–C—Ccarbonyl, provide detailed conformational information. nih.gov

Beyond the individual molecular structure, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a study known as crystal packing analysis. This analysis reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture of the solid state. mdpi.com

In the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, N–H···O hydrogen bonds link the molecules into chains. nih.gov These chains are further connected by C–H···π interactions, creating a three-dimensional network. nih.gov Similarly, in N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, a related structure, the dihedral angle between the pyrimidine (B1678525) and benzene (B151609) rings is 63.07°, and the crystal packing is stabilized by S···N hydrogen bonds and π-π stacking interactions. vulcanchem.com The distances of these interactions, such as H-bond distances of 2.89–3.12 Å and π-π stacking distances of 3.5–3.8 Å, are critical parameters obtained from crystallographic data. vulcanchem.com

The study of these intermolecular forces is fundamental to understanding the physical properties of the crystalline material and is a key aspect of crystal engineering. mdpi.com

Hydrogen Bonding Networks within Crystal Lattices

The crystal packing of benzenesulfonylacetamide derivatives is significantly influenced by a variety of intermolecular hydrogen bonds, leading to the formation of complex supramolecular architectures. These interactions primarily involve the sulfonamide and acetamide groups, which contain potent hydrogen bond donors (N-H) and acceptors (O=S=O, C=O).

In the crystal structure of N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov These interactions, supplemented by weak C—H⋯π interactions, contribute to the stabilization of the crystal structure. nih.gov Similarly, in N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, the crystal packing is dominated by N—H⋯O hydrogen bonds, which create supramolecular chains with a tubular topology along the b-axis. nih.gov Specifically, the sulfamoyl-N-H group donates a hydrogen bond to the amide oxygen, and the amide-N-H group donates to a sulfamoyl oxygen atom. nih.gov

The crystal structure of 2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid also reveals an extensive three-dimensional network stabilized by O—H⋯O and N—H⋯O hydrogen bonds. researchgate.net In this case, the carboxylic acid hydroxyl group acts as a donor to the amide carbonyl oxygen, demonstrating the versatility of hydrogen bonding patterns within these derivatives. researchgate.net An intramolecular C—H⋯O contact is also observed, which helps to stabilize the molecular conformation. researchgate.net

A summary of representative hydrogen bond interactions in these derivatives is presented below:

| Donor-H···Acceptor | Compound |

| N—H···O | N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide nih.gov |

| C—H···O | N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide nih.gov |

| N—H···O | N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide nih.gov |

| O—H···O | 2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid researchgate.net |

| C—H···π | N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide nih.gov |

Analysis of Torsion Angles and Molecular Conformation

In N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, the molecule adopts a twisted U-shaped conformation. nih.gov This is characterized by a C1–N1–S1–C8 torsion angle of -58.38 (14)°, indicating a significant twist in the central C—S(=O)₂N(H)—C unit. nih.gov The two benzene rings lie on the same side of the molecule, forming a dihedral angle of 67.03 (10)°. nih.gov The amide group in this derivative is nearly co-planar with the benzene ring to which it is attached, with a C10–C11—N2–C14 torsion angle of 7.2 (3)°. nih.gov

For 2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid, the benzene ring and the acetamide group are also nearly coplanar, with a dihedral angle of 5.6 (3)°. researchgate.net In contrast, the amine group projects almost vertically from this plane, as shown by the C—C—S—N torsion angle of -84.5 (7)°. researchgate.net The sulfur atom lies in the plane of the benzene ring, with an S1–C1–C2–C3 torsion angle of 176.8 (7)°. researchgate.net

The conformation of N-((4-formylphenyl)sulfonyl]acetamide has been inferred from related structures. It is suggested that the acetamide group forms a dihedral angle of 15.59° with the benzene ring, while the sulfonamide group adopts a nearly perpendicular orientation with a torsion angle of 109.4°. vulcanchem.com

Key torsion angles for selected derivatives are summarized in the table below:

| Torsion Angle (Atoms) | Compound | Angle (°) |

| C1–N1–S1–C8 | N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | -58.38 (14) |

| C10–C11—N2–C14 | N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | 7.2 (3) |

| Dihedral Angle (Benzene Rings) | N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | 67.03 (10) |

| C—C—S—N | 2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid | -84.5 (7) |

| Dihedral Angle (Benzene-Acetamide) | 2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid | 5.6 (3) |

| S1–C1–C2–C3 | 2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid | 176.8 (7) |

| Dihedral Angle (Benzene-Acetamide) | N-((4-formylphenyl)sulfonyl]acetamide (inferred) | 15.59 |

| Sulfonamide-Benzene Torsion | N-((4-formylphenyl)sulfonyl]acetamide (inferred) | 109.4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For benzenesulfonylacetamide and its derivatives, the absorption bands are typically associated with π → π* transitions within the aromatic rings and n → π* transitions involving the carbonyl and sulfonyl groups.

While a specific UV-Vis spectrum for this compound was not found, data for related compounds offer valuable insights. For instance, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly used to assess the purity of these compounds, indicating significant absorbance in this region of the UV spectrum.

The optical transmission of N-(4-aminobenzenesulfonyl)acetamide has been shown to range from 400 to 1100 nm. optica.org In general, the UV-Vis spectra of sulfonamide derivatives are influenced by the substituents on the aromatic rings. The electronic properties of these substituents can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). For example, the presence of an auxochrome like an amino group or a chromophore like a nitro group on the phenyl ring would be expected to shift the absorption bands to longer wavelengths (bathochromic shift).

Theoretical studies on benzenesulfonamide-based carboxamide derivatives have shown that the HOMO-LUMO energy gap, which is related to the electronic absorption, is influenced by the nature of the substituents. tandfonline.com A smaller energy gap generally corresponds to absorption at a longer wavelength. tandfonline.com

Reactivity and Reaction Mechanism Studies of 2 Benzenesulfonyl Acetamide

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur atom is a key reaction for sulfonamides. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2)-like mechanism or a stepwise addition-elimination pathway. researchgate.netmatanginicollege.ac.in The specific mechanism is influenced by the nature of the nucleophile, the solvent, and the substituents on the benzenesulfonyl group. researchgate.netmdpi.com

Mechanistic Insights into Sulfonyl Transfer Reactions

Sulfonyl transfer reactions involve the transfer of a sulfonyl group from one molecule to another. researchgate.net The mechanism can be either a concerted SN2-type process or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate (TBPI). researchgate.netmdpi.com In the concerted mechanism, the nucleophile attacks the sulfur atom at the same time as the leaving group departs. libretexts.org In the stepwise mechanism, the nucleophile adds to the sulfonyl group to form a five-coordinate TBPI, which then breaks down to products. researchgate.netresearchgate.net

The stability of the transition state or intermediate is a crucial factor. For instance, the presence of ortho-alkyl groups on the benzenesulfonyl ring can accelerate the substitution reaction. This "steric acceleration" is attributed to the relief of ground-state steric strain as the tetrahedral sulfonyl group transforms into a trigonal bipyramidal transition state or intermediate. mdpi.com

Role of Nucleophiles in Reaction Pathways

Nucleophiles, electron-rich species that donate an electron pair to an electrophile, are central to these substitution reactions. longdom.orglibretexts.org The nature of the nucleophile significantly influences the reaction pathway. Strong nucleophiles can attack the electrophilic sulfur atom of the sulfonyl group, leading to substitution. For instance, amines can act as nucleophiles, attacking the sulfonyl center. However, in some cases, such as with highly activated sulfonyl derivatives like β-sultams, hydrolysis may be preferred over aminolysis, with the amine acting as a general base catalyst for the hydrolysis reaction. nih.govacs.org

The hydroxide (B78521) ion (OH-) is a common nucleophile in hydrolysis reactions. longdom.org In the hydrolysis of sulfonamides, the hydroxide ion attacks the sulfonyl sulfur, initiating the cleavage of the S-N bond. acs.org The reaction can be catalyzed by acids or bases. acs.orgrsc.org

Mechanistic Investigations of Hydrolysis in Sulfonamide Derivatives

The hydrolysis of the sulfonamide bond (S-N) is a critical reaction, often studied under acidic or basic conditions. Sulfonamides are generally more resistant to hydrolysis than amides. researchgate.net

Acid- and Base-Catalyzed Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis of sulfonamides can proceed through different mechanisms, such as A1 or A2. researchgate.net The A2 mechanism involves a bimolecular attack of water on the protonated sulfonamide. researchgate.net The A1 mechanism, which is favored in strongly acidic conditions, involves the formation of a sulfonylium ion intermediate. researchgate.netresearchgate.netrsc.org The site of protonation is typically the nitrogen atom or the amide oxygen in related structures. rsc.orgresearchgate.net The rate of acid-catalyzed hydrolysis can be influenced by substituents on the aromatic ring. capes.gov.br

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of sulfonamides is often initiated by the nucleophilic attack of a hydroxide ion on the sulfonyl sulfur. acs.orgrsc.org For some sulfonamides, particularly cyclic ones like β-sultams, the reaction can exhibit a second-order dependence on the hydroxide ion concentration, suggesting a stepwise mechanism. researchgate.netresearchgate.net In some instances, amines can act as general base catalysts for the hydrolysis of activated sulfonamides. nih.govacs.org The hydrolysis products are typically the corresponding sulfonic acid and amine. acs.org

Formation of Trigonal Bipyramidal Intermediates (TBPI)

The concept of a trigonal bipyramidal intermediate (TBPI) is central to understanding the mechanism of nucleophilic substitution at the sulfonyl center, particularly in hydrolysis reactions. researchgate.netresearchgate.net Evidence for the formation of a TBPI comes from kinetic studies, such as the observation of a second-order rate dependence on hydroxide ion concentration in the alkaline hydrolysis of some β-sultams. researchgate.netresearchgate.netrsc.org This indicates a reversible formation of a monoanionic TBPI, which then requires a second hydroxide ion to facilitate its breakdown to products. researchgate.net The formation of these intermediates is a key feature of the stepwise addition-elimination mechanism for sulfonyl transfer reactions. researchgate.netmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the structural and electronic properties of 2-(Benzenesulfonyl)acetamide. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of molecules like this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized structure. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

For instance, DFT studies on structurally similar compounds, such as certain sulfonamide derivatives, predict specific conformations and dihedral angles between constituent rings and functional groups. vulcanchem.com In the case of 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide, DFT calculations have predicted a planar benzothiazole (B30560) ring with dihedral angles of 5–10° between the sulfonamide and acetamide (B32628) moieties. vulcanchem.com Such calculations for this compound would similarly reveal the preferred spatial orientation of the phenyl ring relative to the acetamide group, which is crucial for understanding its interactions with other molecules.

| Parameter | Description | Relevance |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Influences molecular stability and vibrational frequencies. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Defines the overall shape and steric properties of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, defined by sets of three atoms. | Determines the molecule's conformation and rotational flexibility. |

This table describes the typical parameters obtained from DFT geometry optimization studies.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This makes the molecule more polarizable and more likely to engage in chemical reactions. Computational studies on related sulfonamide and acetamide derivatives have calculated these energy gaps. For example, a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide reported a small energy gap, indicating high chemical reactivity. nih.gov Another investigation on thiophene (B33073) sulfonamide derivatives found energy gaps ranging from 3.44 to 4.65 eV. researchgate.net Analysis of this compound would provide similar insights into its electronic stability and reactivity profile.

| Compound Type | Reported HOMO-LUMO Gap (eV) | Reference |

| Thiophene Sulfonamide Derivatives | 3.44 - 4.65 | researchgate.net |

| 2-[N-(benzenesulfonyl)-1-phenylformamido]-N-(4-nitrophenyl)acetamide Derivative | 2.9756 | ingentaconnect.com |

| Thiazole (B1198619) Acetamide Derivatives | 4.573 - 4.677 | researchgate.net |

This table presents HOMO-LUMO energy gap values from studies on related compounds, illustrating a typical range for such molecules.

Mulliken atomic charge analysis is a method used to estimate the partial atomic charges on the individual atoms within a molecule. researchgate.net This calculation provides a way to quantify the distribution of electron density across the molecule, identifying which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is vital for understanding a molecule's electrostatic potential, reactivity sites, and non-covalent interaction patterns. researchgate.netresearchgate.net

For example, in sulfonyl-containing compounds, the sulfur and oxygen atoms of the sulfonyl group (–SO₂) are typically found to be highly electronegative, bearing significant negative charges, while the adjacent sulfur atom carries a positive charge. researchgate.net The distribution of charges on the phenyl ring and the acetamide group would also be elucidated, highlighting potential sites for electrophilic or nucleophilic attack.

| Atom/Group | Expected Charge | Rationale |

| Oxygen (Sulfonyl) | Negative | High electronegativity, electron-withdrawing nature. |

| Sulfur (Sulfonyl) | Positive | Bonded to two highly electronegative oxygen atoms. |

| Nitrogen (Amide) | Negative | Electronegative atom with a lone pair of electrons. |

| Carbonyl Carbon | Positive | Bonded to two electronegative atoms (oxygen and nitrogen). |

This table illustrates the expected charge distribution on key atoms of this compound based on general principles and findings from related molecules. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Visible spectra. researchgate.netaps.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the intensity of these absorptions (oscillator strengths). arxiv.org

This theoretical spectrum can be compared with experimentally measured spectra to confirm the molecular structure and understand its electronic properties. researchgate.net For this compound, TD-DFT calculations would identify the key π→π* and n→π* transitions associated with the phenyl ring and the carbonyl and sulfonyl groups. These calculations are often performed considering the effect of different solvents to simulate experimental conditions more accurately. researchgate.net

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the interaction between a potential drug molecule and its biological target. cyberleninka.ru The simulations result in a predicted binding pose and an estimated binding affinity, often expressed as a scoring function or binding energy.

Molecular docking simulations of this compound against a specific protein target would reveal its most likely binding mode within the protein's active site. nih.gov The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonds: Between hydrogen bond donors (like the N-H of the acetamide) and acceptors (like carbonyl oxygens or specific amino acid residues).

Hydrophobic Interactions: Between the nonpolar phenyl ring of the ligand and hydrophobic residues of the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-stacking: Interactions involving the aromatic phenyl ring.

Studies on similar sulfonamide-containing molecules have successfully used docking to elucidate binding modes. For example, the docking of a phenoxy-benzenesulfonyl acetamide derivative into the active site of matrix metalloproteinase-1 (MMP1) revealed that the compound occupied the active site, and specific interactions with residues like Ala182 were identified. researchgate.net Such an analysis for this compound would provide valuable hypotheses about its potential biological targets and mechanism of action.

Prediction of Enzyme Inhibitory Properties

Computational techniques are instrumental in predicting the enzyme inhibitory potential of this compound and its analogs. By employing molecular docking and other simulation methods, researchers can forecast how these molecules will bind to the active sites of various enzymes.

For instance, studies on benzenesulfonamide (B165840) derivatives have shown their potential as inhibitors of several enzyme classes. Molecular docking has been used to explore the binding interactions of sulfonamide derivatives with enzymes like carbonic anhydrases and urease. rsc.org These studies reveal crucial interactions, such as hydrogen bonding and arene-arene interactions, that are key to their inhibitory activity. rsc.org For example, in one study, a sulfonamide derivative, YM-1, was predicted to have favorable binding with carbonic anhydrase through hydrogen bonds with His-160, Thr-254, and Thr-255 residues. rsc.org

Furthermore, computational screening of benzenesulfonamide derivatives against enzymes like VEGFR-2, a key target in cancer therapy, has identified compounds with promising inhibitory activity. researchgate.net These predictions are often correlated with experimental data, such as IC50 values, to validate the computational models. rsc.orgresearchgate.net The insights gained from these predictions are valuable for designing new derivatives with enhanced inhibitory properties against specific enzyme targets. nih.gov

In Silico Studies for Neurodegenerative Enzymes

The potential of this compound and related sulfonamides in the context of neurodegenerative diseases has been a subject of in silico investigation. These studies often focus on enzymes that are key targets in conditions like Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comrsc.org

For example, in silico docking analyses have been performed on sulfonamide derivatives to elucidate their binding modes with butyrylcholinesterase (BChE). mdpi.com These studies have revealed that binding can be driven by π-interactions rather than solely hydrogen bonding, and that the resulting enzyme-ligand complexes are stable. mdpi.com Such findings provide a molecular basis for the potential therapeutic role of sulfonamide-based BChE inhibitors in addressing memory deficits. mdpi.com

In the broader context of neurodegenerative disorders, sulfonamides have been identified as a class of potent inhibitors for kynurenine-3-monooxygenase (KMO), a therapeutic target for diseases like Alzheimer's, Parkinson's, and Huntington's disease. mdpi.com Virtual screening and docking studies have shown that sulfonamide-containing compounds can adopt binding modes similar to known competitive inhibitors, forming key interactions with residues in the enzyme's active site. mdpi.com Additionally, in silico screening has been used to identify protein targets of thiazole sulfonamides relevant to Parkinson's disease. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in medicinal chemistry for developing mathematical models that relate the chemical structure of a compound to its biological activity. For benzenesulfonamide derivatives, QSAR has been effectively used to understand the structural requirements for their therapeutic effects. nih.govtandfonline.com

These studies have led to the development of statistically significant QSAR models for various biological activities, including antibacterial and enzyme inhibitory actions. nih.govtandfonline.com For example, a QSAR study on benzenesulfonamide fluoroquinolones demonstrated a linear correlation between antibacterial activity and specific electronic and steric parameters. nih.gov The models indicated that smaller, electron-donating groups could enhance activity against Gram-positive bacteria. nih.gov

In the context of enzyme inhibition, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on benzenesulfonamide analogs as carbonic anhydrase inhibitors. nih.gov These models have shown good predictive ability, which is crucial for the rational design of novel and more potent inhibitors. nih.gov

| QSAR Model Type | Target Activity | Key Findings | Reference |

|---|---|---|---|

| Hansch Analysis | Antibacterial (Gram-positive) | Activity correlates linearly with electronic and steric parameters. Small, electron-donor groups are favorable. | nih.gov |

| CoMFA/CoMSIA | Carbonic Anhydrase II Inhibition | Generated models with high correlation coefficients (r²) and predictive ability (q²), useful for designing new inhibitors. | nih.gov |

| Multiple Linear Regression | Carbonic Anhydrase IX/XII Inhibition | Developed statistically significant models correlating structural parameters with inhibitory action against tumor-associated isoforms. | tandfonline.com |

| 2D-QSAR | Anticancer (MCF-7, HCT-116, HeLa) | Anticancer activity depends on topological distances, number of ring systems, and charge descriptors. | mdpi.com |

A key aspect of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of a compound. For benzenesulfonamide derivatives, various descriptors have been found to be crucial.

In studies of antibacterial benzenesulfonamide fluoroquinolones, electronic and steric parameters were shown to have a linear correlation with activity, while hydrophobic properties played a lesser role. nih.gov For carbonic anhydrase inhibitors, 3D-QSAR studies have highlighted the importance of steric and electrostatic fields in determining the inhibitory potency. nih.gov

Furthermore, QSAR models for benzenesulfonamides as inhibitors of tumor-associated carbonic anhydrase isoforms have been developed, confirming the statistical significance of the chosen structural parameters. tandfonline.com In the context of anticancer activity, topological descriptors, ring systems, and charge-based descriptors have been identified as key determinants of the cytotoxic effects of N-acylbenzenesulfonamides. mdpi.com These findings are critical for optimizing the structures of benzenesulfonamide derivatives to achieve desired biological outcomes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound derivatives and their biological targets. These simulations provide insights into the stability of ligand-protein complexes, conformational changes, and the energetics of binding over time.

MD simulations have been employed to study the interactions of sulfonamides with various enzymes. For instance, simulations of sulfonamides with triose phosphate (B84403) isomerase have helped to characterize the binding sites and explain the selective affinity for the parasite enzyme over the human counterpart. peerj.com These studies have shown that strong and favorable van der Waals interactions and non-polar solvation energies contribute significantly to the binding affinity. peerj.com

In the context of neurodegenerative diseases, MD simulations have been used to investigate the stability of complexes between sulfonamide-based inhibitors and butyrylcholinesterase. mdpi.com These simulations have confirmed the formation of stable complexes, supporting the potential of these compounds as therapeutic agents. mdpi.com Furthermore, MD simulations of benzenesulfonamide derivatives with carbonic anhydrases have revealed the stability of the inhibitor within the active site, particularly the interaction with the zinc ion. tandfonline.com The root-mean-square deviation (RMSD) of the protein backbone is often calculated during these simulations to assess the structural stability of the complex. acs.org

| Enzyme Target | Key Findings from MD Simulations | Reference |

|---|---|---|

| Triose Phosphate Isomerase | Revealed key residues at the dimer interface responsible for selective affinity; highlighted the importance of van der Waals interactions. | peerj.com |

| Butyrylcholinesterase | Confirmed the formation of stable enzyme-ligand complexes, supporting their potential as inhibitors for Alzheimer's disease. | mdpi.com |

| Carbonic Anhydrases | Showed high stability of the benzenesulfonamide core in the active site, interacting with the zinc ion. | tandfonline.com |

| Urease | Evaluated the stability of protein-ligand complexes by computing the root-mean-square deviation (RMSD) of backbone atoms. | acs.org |

Table of Compound Names

Medicinal Chemistry and Biological Activity of 2 Benzenesulfonyl Acetamide Derivatives

Enzyme Inhibition Studies

Derivatives of 2-(Benzenesulfonyl)acetamide have been the subject of extensive research in medicinal chemistry due to their potential to interact with and inhibit various enzymes and receptors involved in a range of physiological and pathological processes. The following sections detail the inhibitory activities of these compounds against specific biological targets.

Carbonic Anhydrase Inhibition (e.g., CA IX, CA XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are linked to cancer progression, making them promising targets for anticancer therapies. tandfonline.comrsc.org Benzenesulfonamide (B165840) derivatives, including those structurally related to this compound, have been investigated as inhibitors of these tumor-associated CAs.

A series of 1,2,3-triazole benzenesulfonamide derivatives bearing a pyrazolyl-thiazole moiety were synthesized and evaluated for their inhibitory activity against several CA isoforms. nih.gov Notably, compounds 17e-h from this series demonstrated more potent inhibition of CA IX and CA XII than the standard inhibitor Acetazolamide. nih.gov Specifically, these compounds exhibited IC50 values ranging from 25-52 nM against CA IX and 31-80 nM against CA XII. nih.gov To assess their selectivity, these compounds were also tested against the physiological isoforms CA I and CA II, where they showed lower inhibitory activity, indicating a degree of selectivity for the tumor-associated isoforms. nih.gov

In another study, new N-phenylacetamide-based sulfonamides were synthesized and screened for their inhibitory activity against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). tandfonline.com The indole-2,3-dione derivative 2h showed significant inhibition of hCA XII, with a KI of 7.91 nM, which was comparable to the standard inhibitor Acetazolamide (KI of 5.70 nM). tandfonline.com

Furthermore, research into N-phenyl-2-(phenylsulfonyl)acetamides, as analogues of the clinical trial candidate SLC-0111, revealed that modifications to the linker between the aromatic rings influenced inhibitory activity and selectivity. ebi.ac.uk Sulfones 5a-d and 5f in this series showed better inhibitory activity against hCA IX than SLC-0111. ebi.ac.uk The sulfonamide-based sulfone 5f and carboxylic acid-based sulfones 8a and 8d also demonstrated noteworthy selectivity for hCA IX over the cytosolic isoforms hCA I and hCA II. ebi.ac.uk

Table 1: Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Inhibition (IC50/Ki) | Reference |

|---|---|---|---|

| 17e-h | CA IX | 25-52 nM (IC50) | nih.gov |

| 17e-h | CA XII | 31-80 nM (IC50) | nih.gov |

| Acetazolamide | CA IX | 63 nM (IC50) | nih.gov |

| Acetazolamide | CA XII | 92 nM (IC50) | nih.gov |

| 2h | hCA XII | 7.91 nM (Ki) | tandfonline.com |

| Acetazolamide | hCA XII | 5.70 nM (Ki) | tandfonline.com |

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid and exist in at least two isoforms, COX-1 and COX-2. plos.org COX-2 is often upregulated at sites of inflammation, and selective COX-2 inhibitors have been developed as anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. plos.orgrsc.org

A series of N-(benzenesulfonyl)acetamide derivatives were designed as multi-target inhibitors for anti-inflammatory and analgesic applications. iasp-pain.org Within this series, compounds 9a and 9b displayed potent and favorable inhibitory activity against COX-2, with IC50 values of 0.011 µM and 0.023 µM, respectively. iasp-pain.org Another study on N-(benzenesulfonyl)acetamide derivatives identified compounds 8b , 8m , and 8o as having high potency and selectivity for COX-2. researchgate.net Their IC50 values were 15.20 µM, 11.60 µM, and 10.50 µM, respectively, with selectivity indices (COX-1/COX-2) of 13, 20, and 25. researchgate.net These were compared to celecoxib, which had a COX-2 IC50 of 42 µM and a selectivity index of 8. researchgate.net

Table 2: COX-2 Inhibitory Activity of this compound Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| 9a | 0.011 | Not Reported | iasp-pain.org |

| 9b | 0.023 | Not Reported | iasp-pain.org |

| 8b | 15.20 | 13 | researchgate.net |

| 8m | 11.60 | 20 | researchgate.net |

| 8o | 10.50 | 25 | researchgate.net |

| Celecoxib | 42 | 8 | researchgate.net |

| Celecoxib | 0.045 | ~326 | researchgate.net |

| 8e | 0.047 | 265.9 | researchgate.net |

Lipoxygenase (LOX) Enzyme Inhibition (e.g., 5-LOX, 15-LOX)

Lipoxygenases (LOXs) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and other lipid mediators of inflammation. researchgate.net The 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) pathways are of particular interest in the context of inflammation and other diseases. researchgate.netnih.gov

In the same study that identified potent COX-2 inhibitors, N-(benzenesulfonyl)acetamide derivatives were also evaluated for their ability to inhibit LOX enzymes. researchgate.net Compounds 9a and 9b showed strong inhibitory activity against 5-LOX, with IC50 values of 0.046 µM and 0.31 µM, respectively. iasp-pain.org Furthermore, compounds 8m and 8o , which were also effective COX-2 inhibitors, demonstrated more potent 5-LOX inhibitory action than the reference compound quercetin (B1663063), with IC50 values of 2.90 µM and 3.05 µM. researchgate.net

A separate group of 1,2,4-triazine-quinoline hybrids were synthesized and evaluated as dual COX/15-LOX inhibitors. researchgate.net These compounds exhibited potent inhibitory activities against the 15-LOX enzyme, with IC50 values ranging from 1.81 to 3.60 µM, which is comparable to or better than the reference quercetin (IC50 = 3.34 µM). researchgate.net Hybrid 8e emerged as the most potent and selective dual COX-2/15-LOX inhibitor, with a 15-LOX IC50 of 1.81 µM. researchgate.net

Table 3: LOX Inhibitory Activity of this compound and Related Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 9a | 5-LOX | 0.046 | iasp-pain.org |

| 9b | 5-LOX | 0.31 | iasp-pain.org |

| 8m | 5-LOX | 2.90 | researchgate.net |

| 8o | 5-LOX | 3.05 | researchgate.net |

| Quercetin (reference) | 5-LOX | Not explicitly stated, but less potent than 8m and 8o | researchgate.net |

| 8e | 15-LOX | 1.81 | researchgate.net |

| Quercetin (reference) | 15-LOX | 3.34 | researchgate.net |

TRPV1 Receptor Inhibition

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a sensor for noxious stimuli, including heat, low pH, and capsaicin. researchgate.netresearchgate.net It is primarily expressed in sensory neurons and plays a crucial role in pain perception, making it a target for the development of new analgesic drugs. researchgate.net

A series of N-(benzenesulfonyl)acetamide derivatives were synthesized and evaluated as multi-target inhibitors, including for their activity against the TRPV1 receptor. iasp-pain.org Among the synthesized compounds, 9a and 9b exhibited significant TRPV1 inhibitory activities, with IC50 values of 0.008 µM and 0.14 µM, respectively. iasp-pain.org These findings suggest that the N-(benzenesulfonyl)acetamide scaffold can be effectively utilized to develop potent TRPV1 antagonists for pain management. researchgate.net

Table 4: TRPV1 Receptor Inhibitory Activity of this compound Derivatives | Compound | TRPV1 IC50 (µM) | Reference | |---|---|---|---| | 9a | 0.008 | iasp-pain.org | | 9b | 0.14 | iasp-pain.org |

Alpha-Glucosidase Enzyme Inhibition

Alpha-glucosidase is an enzyme that plays a key role in carbohydrate digestion by breaking down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. tjpr.org Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. tjpr.orgnih.gov

A series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their anti-diabetic potential through α-glucosidase enzyme inhibitory studies. tjpr.org While most of the synthesized compounds showed weak to moderate inhibitory activities, compounds 7i and 7k demonstrated moderate inhibition with IC50 values of 86.31±0.11 µM and 81.12±0.13 µM, respectively. tjpr.org These were compared to the standard drug acarbose (B1664774), which had an IC50 of 37.38±0.12 µM. tjpr.org

In another study, diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netresearchgate.netthiazin-2-yl)-N-arylacetamides were synthesized and showed good inhibition of α-glucosidase, with IC50 values ranging from 25.88–46.25 µM, which were better than the standard drug acarbose (IC50 = 58.8 µM). mdpi.com Furthermore, a series of 1,2-benzothiazine-N-arylacetamides were also investigated, with compounds 11c, 12a, 12d, 12e, and 12g showing potent α-glucosidase inhibition with IC50 values of 30.65, 18.25, 20.76, 35.14, and 24.24 µM, respectively. mdpi.com

Table 5: Alpha-Glucosidase Inhibitory Activity of Acetamide (B32628) Derivatives | Compound | α-Glucosidase IC50 (µM) | Reference | |---|---|---|---| | 7i | 86.31±0.11 | tjpr.org | | 7k | 81.12±0.13 | tjpr.org | | Acarbose (reference) | 37.38±0.12 | tjpr.org | | 11c | 30.65 | mdpi.com | | 12a | 18.25 | mdpi.com | | 12d | 20.76 | mdpi.com | | 12e | 35.14 | mdpi.com | | 12g | 24.24 | mdpi.com | | Acarbose (reference) | 58.8 | mdpi.com |

Urease Enzyme Inhibition